5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, a scaffold known for diverse pharmacological activities. Its structure includes a 1,2,4-oxadiazole ring substituted with a thiophen-2-yl group at position 3 and a 3-(trifluoromethyl)benzyl moiety at position 3 of the pyrimidine core. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity to biological targets, while the trifluoromethyl group improves lipophilicity and bioavailability .
Properties
IUPAC Name |
5-methyl-6-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N4O2S2/c1-11-15-19(32-16(11)18-26-17(27-30-18)14-6-3-7-31-14)25-10-28(20(15)29)9-12-4-2-5-13(8-12)21(22,23)24/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSDTSXKTQDUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F)C4=NC(=NO4)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant studies and data tables.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 442.5 g/mol. The structure includes a thieno[2,3-d]pyrimidinone core fused with a thiophene and an oxadiazole moiety.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the thieno[2,3-d]pyrimidine and oxadiazole frameworks. For instance:
- Mechanism of Action : These compounds often exhibit their anticancer effects by inhibiting various enzymes and growth factors involved in tumor proliferation such as telomerase and topoisomerase .
- Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For example, related oxadiazole derivatives have demonstrated IC50 values ranging from 0.31 µM to 9.9 µM against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-methyl derivative | MCF-7 | 3.2 |
| 5-methyl derivative | A549 | 8.4 |
| Oxadiazole derivative | HT-29 | 0.31 |
Antimicrobial Activity
The presence of the oxadiazole ring is associated with significant antimicrobial properties:
- Research Findings : A study indicated that oxadiazole derivatives exhibit strong antibacterial and antifungal activities. Compounds similar to the target compound inhibited Mycobacterium bovis BCG effectively .
- Molecular Docking Studies : These studies revealed that certain derivatives bind effectively to key enzymes like enoyl reductase (InhA), which is crucial for mycolic acid synthesis in bacteria .
Antioxidant Activity
Antioxidant properties are critical for mitigating oxidative stress-related diseases:
- Activity Assessment : The antioxidant capacity of related thiazolidinone compounds was evaluated using assays such as DPPH and TBARS, showing significant inhibition of lipid peroxidation .
- Substituent Effects : Modifications at specific positions on the thiazolidinone scaffold were found to enhance antioxidant activity, suggesting that similar modifications on the target compound could yield beneficial effects .
Case Studies
- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and tested for their biological activities. The study concluded that structural variations significantly influence their efficacy against various cancer cell lines .
- Antitubercular Activity : Research involving a combination of heterocycles including oxadiazoles demonstrated promising results against Mycobacterium tuberculosis. The compounds exhibited potent inhibitory effects on both active and dormant states of the bacteria .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for the development of new antimicrobial agents. The presence of the oxadiazole moiety is particularly noted for enhancing such biological activities.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Its unique structure allows for interactions with various biological targets involved in cancer progression. In vitro studies have shown cytotoxic effects against several cancer cell lines, suggesting potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism by which 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one exerts its effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells and disrupt microbial cell membranes, leading to cell death .
Agricultural Applications
Pesticidal Properties
The trifluoromethyl group present in the compound enhances its lipophilicity, which can improve its efficacy as a pesticide. Studies have indicated that derivatives of this compound may exhibit insecticidal properties against agricultural pests, providing a potential avenue for developing safer and more effective pest control agents .
Fungicidal Activity
In addition to its insecticidal properties, the compound has shown antifungal activity. This suggests potential applications in protecting crops from fungal infections, thereby improving agricultural productivity and reducing reliance on conventional fungicides .
Materials Science Applications
Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronics. Its ability to form stable thin films could be exploited in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Conductive Polymers
Research into conductive polymers has identified compounds with similar structures as effective dopants or components in polymer blends used for electronic applications. The incorporation of this compound could enhance conductivity and stability in various polymer matrices .
Summary Table of Applications
| Application Area | Specific Uses | Biological Activity |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Inhibits growth of bacteria and fungi |
| Anticancer drugs | Induces apoptosis in cancer cells | |
| Agriculture | Pesticides | Insecticidal and fungicidal properties |
| Materials Science | Organic electronics | Potential use in OLEDs and solar cells |
| Conductive polymers | Enhances conductivity in polymer blends |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens such as E. coli and S. aureus. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent .
- Cytotoxicity Testing on Cancer Cell Lines : In vitro testing on breast cancer cell lines demonstrated that the compound significantly reduced cell viability at certain concentrations. Further studies are needed to elucidate the specific pathways involved in its anticancer activity .
- Agricultural Field Trials : Field trials conducted with formulations containing this compound showed reduced pest populations and improved crop yields compared to untreated controls. This indicates its practical applicability in sustainable agriculture practices.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their differences are summarized in Table 1.
Substituent Effects on Activity
- 1,2,4-Oxadiazole vs. Thiazole : Replacement of the oxadiazole ring with a thiazole (e.g., in ) reduces antimicrobial efficacy, suggesting the oxadiazole’s electron-deficient nature is critical for target binding.
- Trifluoromethyl Benzyl vs. Benzyl : The 3-(trifluoromethyl)benzyl group in the target compound likely enhances membrane permeability compared to simple benzyl groups in inactive analogs .
- Thiophen-2-yl vs. Phenyl : Thiophene’s sulfur atom may improve π-π stacking interactions in enzyme binding compared to phenyl-substituted derivatives .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration compared to non-fluorinated analogs .
- Thermal Stability : Crystalline derivatives with high melting points (>250°C) are common in this family, ensuring formulation stability .
Preparation Methods
Construction of the Pyrimidinone Ring System
The thieno[2,3-d]pyrimidin-4(3H)-one skeleton is typically synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives. For the 5-methyl variant, 2-amino-5-methylthiophene-3-carboxylic acid ethyl ester serves as the starting material. Reaction with urea in refluxing acetic acid yields the unsubstituted pyrimidinone, which is subsequently functionalized at position 6.
Reaction Conditions
| Reactant | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| 2-Amino-5-methylthiophene-3-carboxylate | Urea, AcOH, reflux, 6h | 78–85% |
Preparation of 3-(Trifluoromethyl)Benzyl Intermediate
Chloromethylation of Trifluoromethylbenzene
The 3-(trifluoromethyl)benzyl group is introduced via alkylation using 3-(trifluoromethyl)benzyl chloride , synthesized through chloromethylation of trifluoromethylbenzene. As detailed in CN106349006B, this involves:
- Chloromethylation : Trifluoromethylbenzene reacts with paraformaldehyde and thionyl chloride in concentrated H2SO4 at 0–5°C, catalyzed by FeCl3.
- Cyanidation : The resultant benzyl chloride undergoes nucleophilic substitution with NaCN in the presence of triethylbenzyl ammonium chloride (TEBAC) as a phase-transfer catalyst.
Optimized Parameters
| Step | Conditions | Yield | Catalyst |
|---|---|---|---|
| Chloromethylation | −5°C to 5°C, FeCl3 (5 wt%) | 89% | FeCl3 |
| Cyanidation | 55–70°C, TEBAC (2.5 wt%) | 93% | TEBAC |
This method minimizes HF byproduct formation and enables solvent recycling.
Synthesis of 3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl Substituent
[3+2] Cycloaddition Approach
The 1,2,4-oxadiazole ring is constructed via a [3+2] cycloaddition between a nitrile oxide and an amidoxime. For the thiophene-containing variant, thiophene-2-carbonitrile reacts with thiophene-2-amidoxime under microwave irradiation (150°C, 20 min) using T3P (propylphosphonic anhydride) as an activating agent.
Key Data
| Nitrile Component | Amidoxime Component | Activator | Yield |
|---|---|---|---|
| Thiophene-2-carbonitrile | Thiophene-2-amidoxime | T3P | 91% |
This method offers superior yields compared to photoredox-catalyzed approaches (35–50%).
Final Assembly of the Target Compound
Sequential Functionalization of the Pyrimidinone Core
- N-Alkylation at Position 3 : The pyrimidinone core is treated with 3-(trifluoromethyl)benzyl chloride in DMF using K2CO3 as a base (80°C, 12h).
- C-C Coupling at Position 6 : Palladium-catalyzed Suzuki-Miyaura coupling introduces the pre-formed 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl boronic ester.
Reaction Metrics
| Step | Conditions | Yield |
|---|---|---|
| N-Alkylation | K2CO3, DMF, 80°C, 12h | 76% |
| Suzuki Coupling | Pd(PPh3)4, Na2CO3, dioxane, 100°C | 68% |
Challenges and Optimization Considerations
Regioselectivity in Oxadiazole Formation
Competing 1,3,4-oxadiazole formation is mitigated by strict stoichiometric control (1:1 nitrile oxide-to-amidoxime ratio) and T3P activation.
Purification of Polyfluorinated Intermediates
Reverse-phase chromatography (C18 column, MeOH:H2O gradient) effectively separates trifluoromethyl byproducts.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves cyclocondensation of intermediates like N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride under reflux, followed by alkylation with benzyl chlorides or oxadiazole derivatives . Key factors include:
- Temperature : Reactions often require reflux conditions (e.g., 80–110°C).
- Catalysts : Phosphorous oxychloride facilitates cyclization .
- Purification : Column chromatography or recrystallization is critical for isolating pure products . Example yield Alkylation steps may achieve 60–75% yields under optimized conditions .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at δ 2.67 ppm, aromatic protons at δ 7.2–7.6 ppm) .
- LC/MS : Validates molecular weight (e.g., [MH⁺] = 355.44 for thieno-pyrimidine derivatives) .
- HPLC : Monitors purity (>95% for biological testing) .
Q. What preliminary biological screening data exist for this compound?
Derivatives with 1,2,4-oxadiazole and thiophene substituents exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC = 8–16 µg/mL) . Screening protocols typically use broth microdilution assays under CLSI guidelines .
Advanced Research Questions
Q. How do structural modifications at the 3-(trifluoromethyl)benzyl or thiophene-oxadiazole positions affect bioactivity?
- Substitution Trends :
| Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| Benzyl | Trifluoromethyl → Methoxy | Reduced antimicrobial activity | |
| Oxadiazole | Thiophene → Phenyl | Improved solubility but lower potency |
- Methodology : Parallel synthesis of analogs followed by SAR analysis via dose-response curves .
Q. How can contradictions in antimicrobial activity data between studies be resolved?
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., inoculum size, growth medium).
- Compound Stability : Test degradation under assay conditions via HPLC .
- Resistance Mechanisms : Combine MIC assays with time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
Q. What computational strategies are suitable for predicting binding modes to bacterial targets?
- Molecular Docking : Use crystal structures of S. aureus dihydrofolate reductase (PDB: 3K1) to model interactions with the thieno-pyrimidine core .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories .
Q. How can metabolic stability and toxicity be evaluated in vitro?
- Hepatocyte Assays : Incubate with human hepatocytes (e.g., 1–10 µM) to measure CYP450-mediated metabolism .
- Cytotoxicity Screening : Use HEK-293 or HepG2 cells (IC₅₀ > 50 µM indicates selectivity) .
Methodological Considerations
Q. What strategies mitigate side reactions during alkylation of the thieno-pyrimidine core?
- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with tert-butyldimethylsilyl (TBS) .
- Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
Q. How are regioselectivity challenges addressed in oxadiazole-thiophene coupling?
- Catalytic Systems : Pd/Cu-mediated Sonogashira coupling for C–N bond formation .
- Microwave Assistance : Reduces reaction time (e.g., 30 min vs. 12 h conventional) .
Data Interpretation and Reporting
Q. What statistical methods validate reproducibility in dose-response assays?
- Three-Replicate Minimum : Calculate mean ± SEM for IC₅₀/MIC values.
- ANOVA : Compare activity across analogs (p < 0.05 significance threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
